molecular formula C17H22N4O3S B5054682 2-ethyl-N-methyl-5-[6-(morpholin-4-yl)pyridazin-3-yl]benzenesulfonamide

2-ethyl-N-methyl-5-[6-(morpholin-4-yl)pyridazin-3-yl]benzenesulfonamide

Cat. No.: B5054682
M. Wt: 362.4 g/mol
InChI Key: JGBCNJPSSWPIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-methyl-5-[6-(morpholin-4-yl)pyridazin-3-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a pyridazine ring containing a morpholine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methyl-5-[6-(morpholin-4-yl)pyridazin-3-yl]benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine and a dicarbonyl compound.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridazine ring is replaced by the morpholine group.

    Attachment of the Benzene Ring: The benzene ring can be attached to the pyridazine ring through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-methyl-5-[6-(morpholin-4-yl)pyridazin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-ethyl-N-methyl-5-[6-(morpholin-4-yl)pyridazin-3-yl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-methyl-5-[6-(morpholin-4-yl)pyridazin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-morpholin-4-ylethanamine
  • 2-furan-2-yl-2-morpholin-4-yl-ethylamine
  • 4-methylmorpholine

Uniqueness

2-ethyl-N-methyl-5-[6-(morpholin-4-yl)pyridazin-3-yl]benzenesulfonamide is unique due to its specific combination of functional groups and its structural complexity. This uniqueness contributes to its diverse range of applications and its potential as a versatile compound in scientific research.

Properties

IUPAC Name

2-ethyl-N-methyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-13-4-5-14(12-16(13)25(22,23)18-2)15-6-7-17(20-19-15)21-8-10-24-11-9-21/h4-7,12,18H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBCNJPSSWPIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.